molecular formula C13H8BrN3O4 B11531521 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline

Cat. No.: B11531521
M. Wt: 350.12 g/mol
InChI Key: SHBXTHNGXLEYDO-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline is a Schiff base compound characterized by the presence of a bromo and nitro functional group. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products, which can vary widely.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline depends on its application:

    Biological Activity: The compound can interact with biological targets such as enzymes or receptors. The presence of nitro and bromo groups can enhance its binding affinity and specificity.

    Catalytic Activity: When used as a ligand in coordination chemistry, the compound can influence the reactivity of the metal center, facilitating various catalytic processes.

Comparison with Similar Compounds

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline can be compared with other Schiff bases and related compounds:

Conclusion

This compound is a versatile Schiff base compound with a range of applications in chemistry, biology, and materials science. Its unique structure allows it to participate in various chemical reactions and form complexes with transition metals, making it a valuable tool in scientific research.

Properties

Molecular Formula

C13H8BrN3O4

Molecular Weight

350.12 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8BrN3O4/c14-12-6-1-9(7-13(12)17(20)21)8-15-10-2-4-11(5-3-10)16(18)19/h1-8H

InChI Key

SHBXTHNGXLEYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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